3-phenoxy-5-(vinylamino)-6H-anthra[1,9-cd]isoxazol-6-one
Overview
Description
3-phenoxy-5-(vinylamino)-6H-anthra[1,9-cd]isoxazol-6-one is a synthetic compound used in scientific research. It is a heterocyclic compound that has shown promise in various applications due to its unique molecular structure.
Mechanism of Action
The mechanism of action of 3-phenoxy-5-(vinylamino)-6H-anthra[1,9-cd]isoxazol-6-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the disruption of various biological processes, including cell growth and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in the body by inhibiting the activity of certain enzymes and proteins. Additionally, it has been shown to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 3-phenoxy-5-(vinylamino)-6H-anthra[1,9-cd]isoxazol-6-one in lab experiments is its unique molecular structure, which allows for the study of various biological processes. However, one limitation is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 3-phenoxy-5-(vinylamino)-6H-anthra[1,9-cd]isoxazol-6-one. One direction is the study of its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another direction is the study of its mechanism of action, which could lead to the development of new drugs with similar properties. Additionally, the study of its structure-activity relationship could lead to the development of more potent and selective compounds.
Scientific Research Applications
3-phenoxy-5-(vinylamino)-6H-anthra[1,9-cd]isoxazol-6-one has shown potential in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent due to its ability to reduce inflammation in the body. Additionally, it has been studied as a potential antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
properties
IUPAC Name |
10-(ethenylamino)-12-phenoxy-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3/c1-2-23-16-12-17(26-13-8-4-3-5-9-13)20-19-18(16)21(25)14-10-6-7-11-15(14)22(19)27-24-20/h2-12,23H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBGYFZLVYYBGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CNC1=C2C3=C(C4=CC=CC=C4C2=O)ON=C3C(=C1)OC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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